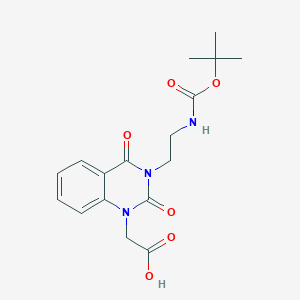

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJZOTNYCMZEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373195 | |

| Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-30-0 | |

| Record name | 3-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215190-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione synthesis protocol"

An In-Depth Technical Guide to the Synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Introduction: The Quinazoline-2,4-dione Scaffold in Modern Drug Discovery

The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold that features prominently in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for hydrogen bonding interactions make it an ideal framework for designing molecules that can bind with high affinity to various biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The functionalization at the N1 and N3 positions is a common strategy to modulate the molecule's physicochemical properties and biological activity, allowing for the creation of potent and selective agents.

This guide provides a comprehensive, field-proven protocol for the synthesis of a specific, trifunctionally substituted derivative: This compound . This molecule incorporates three key pharmacophoric elements:

-

A carboxymethyl group at the N1 position, introducing a key acidic site for potential salt formation or interaction with cationic residues in a protein binding pocket.

-

A Boc-protected aminoethyl side chain at the N3 position, which serves as a versatile handle for further chemical modification or as a masked primary amine for controlled release or targeted interaction.

-

The central quinazoline-2,4-dione core, providing the rigid structural foundation.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a robust, three-step sequence starting from the commercially available quinazoline-2,4(1H,3H)-dione. The strategy hinges on sequential, regioselective N-alkylation at the N1 and N3 positions, followed by a final ester hydrolysis.

The primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation, as the quinazoline-2,4-dione starting material possesses two nucleophilic nitrogen atoms. The protocol described herein has been optimized to favor the desired N1-alkylation, followed by a second alkylation at the N3 position.

Sources

A Technical Guide to the Synthesis of Quinazoline-2,4-dione Derivatives

Abstract

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1][2] This guide provides an in-depth analysis of the principal synthetic strategies for constructing this important heterocyclic system. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of key methodologies, including classical routes from anthranilic acid derivatives and isatoic anhydride, as well as modern, greener approaches utilizing 2-aminobenzonitriles and microwave assistance. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of quinazoline-2,4-dione synthesis.

Introduction: The Significance of the Quinazoline-2,4-dione Core

The quinazoline-2,4(1H,3H)-dione skeleton is a bicyclic heteroaromatic system of significant interest to the pharmaceutical industry. Its rigid structure and capacity for diverse substitution at the N1 and N3 positions, as well as on the fused benzene ring, allow for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of numerous clinical candidates and approved drugs.[3] The synthetic accessibility of this scaffold is therefore a critical consideration in drug discovery programs. This guide moves beyond a simple catalog of reactions to provide a causal explanation for the selection of reagents and conditions, empowering chemists to adapt and troubleshoot these syntheses in a laboratory setting.

Core Synthetic Strategy I: Cyclization of Anthranilic Acid Derivatives

One of the most fundamental and versatile approaches to the quinazoline-2,4-dione core begins with anthranilic acid or its esters. This strategy relies on the introduction of a two-carbon, two-nitrogen unit that cyclizes with the ortho-amino and carboxyl functionalities.

Reaction with Urea or Potassium Cyanate

The reaction of anthranilic acid with urea or potassium cyanate represents a classic, cost-effective method for producing the unsubstituted or N-unsubstituted quinazoline-2,4-dione scaffold.

Mechanistic Rationale: The synthesis proceeds via a two-step, one-pot sequence. First, the amino group of anthranilic acid reacts with cyanic acid (generated in situ from potassium cyanate or by the thermal decomposition of urea) to form a 2-ureidobenzoic acid intermediate. The choice of an aqueous medium is strategic; water facilitates the dissolution of the cyanate salt and the subsequent cyclization.[4][5] The second step is an intramolecular cyclization-condensation, which is typically promoted by a base (like NaOH) or heat. The base deprotonates the carboxylic acid and the urea nitrogen, facilitating a nucleophilic attack of the ureido nitrogen onto the carboxylate carbon, followed by the elimination of water to yield the stable heterocyclic ring.

Experimental Protocol: One-Pot Synthesis from 4-Fluoro-2-aminobenzoic Acid [4]

-

Step 1 (Urea Formation): To a suspension of 4-fluoro-2-aminobenzoic acid (1.55 g, 10 mmol) in water (20 mL), add potassium cyanate (1.22 g, 15 mmol).

-

Stir the mixture vigorously at room temperature for 4 hours. Monitor the formation of the 2-ureidobenzoic acid intermediate by TLC.

-

Step 2 (Cyclization): Add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 2 hours until the cyclization is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford 6-fluoroquinazoline-2,4(1H,3H)-dione in near-quantitative yield.

Reaction with Isocyanates

To generate N3-substituted derivatives, anthranilic esters are often reacted with isocyanates. This method provides direct access to a diverse library of compounds, which is highly valuable for structure-activity relationship (SAR) studies.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the amino group of the anthranilate ester on the electrophilic carbon of the isocyanate, forming an N-aryl-N'-alkyl/aryl urea derivative. This intermediate is then induced to cyclize. Microwave irradiation has been shown to significantly accelerate this cyclization step, often eliminating the need for a catalyst or base.[6][7][8] The microwave energy efficiently promotes the intramolecular nucleophilic attack of the ureido nitrogen onto the ester carbonyl, followed by the elimination of the alcohol (e.g., methanol) to furnish the final product. The use of a DMSO/water solvent system is common as it effectively absorbs microwave energy and solubilizes the reactants.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione [6][7]

-

Setup: In a 10 mL microwave reaction vial, combine methyl anthranilate (151 mg, 1.0 mmol), phenyl isocyanate (119 mg, 1.0 mmol), dimethyl sulfoxide (DMSO, 2 mL), and water (0.5 mL).

-

Seal the vial and place it in a microwave reactor.

-

Microwave Irradiation: Heat the mixture to 150°C for 10 minutes.

-

Work-up: After cooling, add water (10 mL) to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield pure 3-phenylquinazoline-2,4(1H,3H)-dione.

Core Synthetic Strategy II: Synthesis from 2-Aminobenzonitriles

An increasingly popular and "green" approach involves the use of 2-aminobenzonitriles as starting materials, which react with carbon dioxide (CO2) to form the quinazoline-2,4-dione ring. This method is atom-economical and utilizes a renewable C1 source.[9]

Mechanistic Rationale: This transformation is remarkable as it can proceed efficiently in water without any catalyst.[9] The reaction is believed to initiate with the hydration of the nitrile group to an amide, forming 2-aminobenzamide in situ. Concurrently, CO2 reacts with another molecule of 2-aminobenzonitrile or water to form a carbamic acid intermediate. This intermediate then acts as the carbonyl source, reacting with the 2-aminobenzamide through a cyclization-condensation pathway to yield the final product. The use of specialized ionic liquids can also catalyze this reaction, simultaneously activating both the CO2 and the aminobenzonitrile.[10][11]

Diagram: Proposed Mechanism for Catalyst-Free Synthesis from 2-Aminobenzonitrile and CO2

Caption: Catalyst-free pathway from 2-aminobenzonitrile in water.

Experimental Protocol: Green Synthesis from 2-Aminobenzonitrile and CO2 [9]

-

Setup: Place 2-aminobenzonitrile (118 mg, 1.0 mmol) and water (5 mL) in a high-pressure stainless steel reactor equipped with a magnetic stir bar.

-

Reaction: Seal the reactor and pressurize it with CO2 to 1 MPa.

-

Heat the reactor to 160°C and stir for 24 hours.

-

Work-up: Cool the reactor to room temperature and slowly vent the CO2.

-

The solid product is collected by filtration, washed with water, and dried to give pure quinazoline-2,4(1H,3H)-dione with excellent yield.

Core Synthetic Strategy III: The Isatoic Anhydride Route

Isatoic anhydride is an exceptionally useful and common precursor for a wide range of N-substituted quinazoline-2,4-diones. It serves as a convenient and stable equivalent of 2-aminobenzoyl cation.

Mechanistic Rationale: The reaction is typically a one-pot procedure involving the nucleophilic attack of a primary amine on the C4 carbonyl of the isatoic anhydride. This leads to the opening of the anhydride ring to form a 2-(aminocarbonyl)phenylcarbamate intermediate. This unstable intermediate rapidly decarboxylates (loses CO2) to form a 2-aminobenzamide derivative. A separate carbonyl source is then required for the final cyclization. If urea is used as both a reactant and solvent at high temperatures, it provides the second carbonyl group and ammonia, leading to the formation of the quinazoline-2,4-dione ring.[12]

Diagram: General Synthesis from Isatoic Anhydride

Caption: Two-stage mechanism for forming N3-substituted derivatives.

Experimental Protocol: Synthesis from Isatoic Anhydride and Urea [12]

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine urea (72.0 g, 1.2 mol) and dimethylformamide (100 mL).

-

Heat the mixture to 150°C with stirring.

-

Reaction: Add isatoic anhydride (97.8 g, 0.6 mol) in portions to the hot urea solution.

-

After the addition is complete, increase the temperature to 180°C and maintain it until the evolution of ammonia gas ceases.

-

Work-up: Cool the reaction mixture and add water (100 mL) followed by methanol (100 mL) while still warm.

-

Stir the suspension for 1 hour, then filter the solid product.

-

Wash the collected solid with warm water and then with methanol.

-

The crude product can be further purified by recrystallization from DMF to yield pure quinazoline-2,4-dione.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including the desired substitution pattern, scale of the reaction, and availability of starting materials.

| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Anthranilic Acid | Anthranilic Acid / Esters | Urea, KOCN, Isocyanates | Good to Excellent[3][4] | Versatile, cost-effective, readily available starting materials. | May require high temperatures or microwave conditions. |

| 2-Aminobenzonitrile | 2-Aminobenzonitriles | CO2, Water | Excellent[9] | Green, atom-economical, uses renewable C1 source, catalyst-free potential. | Requires high pressure and temperature for catalyst-free version. |

| Isatoic Anhydride | Isatoic Anhydride | Amines, Urea | Good[12] | Excellent for N3-substituted derivatives, stable starting material. | Reaction can be vigorous (decarboxylation), may require high temperatures. |

Conclusion and Future Perspectives

The synthesis of quinazoline-2,4-dione derivatives is a well-established field with several robust and reliable methods at the disposal of the modern chemist. Classical methods starting from anthranilic acid and isatoic anhydride remain highly relevant due to their versatility and scalability. Concurrently, the development of greener synthetic protocols, exemplified by the use of 2-aminobenzonitrile and CO2, highlights the ongoing drive towards more sustainable and environmentally benign chemical manufacturing.[9][10] Future research will likely focus on expanding the scope of these green methods, developing novel catalytic systems that operate under milder conditions, and applying these synthetic strategies to the construction of increasingly complex and biologically active molecules for the advancement of medicine.

References

-

Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484–486. [Link]

-

Qi, C., Jiang, H., & Chen, L. (2013). Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst. Green Chemistry, 15(10), 2736-2739. [Link]

-

Baykova, S. O., Geyl, K. K., Baykov, S. V., & Boyarskiy, V. P. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7633. [Link]

-

Wang, L., et al. (2018). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Chemical and Pharmaceutical Bulletin, 66(8), 819-823. [Link]

-

Wang, J., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering, 10(31), 10248–10258. [Link]

-

Alam, M. S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 427-446. [Link]

-

Gao, H., et al. (2023). EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2-HYDROXYPYRIDINE ANION-BASED IONIC LIQUIDS. HETEROCYCLES, 106(10), 1835-1845. [Link]

-

Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-6. [Link]

-

Selvam, T. P., & Kumar, P. V. (2014). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology, 4(5), 1279-1287. [Link]

-

Wang, L., et al. (2018). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. UQ eSpace. [Link]

-

Sun, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12289. [Link]

-

Baykova, S. O., Geyl, K. K., Baykov, S. V., & Boyarskiy, V. P. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International journal of molecular sciences, 24(8), 7633. [Link]

-

Baykova, S. O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. [Link]

-

Mondal, B., & Jana, A. (2014). Amine functionalized MCM-41: a heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology. [Link]

-

Li, Z. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Journal of Chemistry, 2022, 1-11. [Link]

-

Jiarong, L., et al. (2006). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 8(6), 1093-1095. [Link]

-

El-Sayed, N. N. E., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(13), 5183. [Link]

-

Lebrequier, S., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11171. [Link]

-

Wang, L. (2018). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. [Link]

-

Patil, D. A., et al. (2011). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology, 4(4), 499-510. [Link]

-

N.N. (n.d.). Synthesis of quinazoline-2,4-dione. PrepChem.com. [Link]

-

Guchhait, G., & Chaudhary, P. (2018). Lewis Acid‐catalyzed Tandem Synthesis of Quinazoline‐2,4‐diones by Reaction of Isatins with Aryl/Alkyl Amines using TBHP as Oxidant. ChemistrySelect, 3(44), 12450-12453. [Link]

-

Mohammadi, M., et al. (2022). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. ChemistrySelect, 7(1). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. [Link]

-

Moradi, Z., & Ghorbani-Choghamarani, A. (2019). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

-

Skwierawska, A., & Gellis, A. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6241. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. prepchem.com [prepchem.com]

A Technical Guide to the Physicochemical Properties of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (Boc-Acq-OH)

Executive Summary

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione, also known by its synonym Boc-Acq-OH, is a sophisticated heterocyclic building block pivotal to modern medicinal chemistry. It belongs to the quinazoline-2,4-dione class, a scaffold recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of Boc-Acq-OH, offering both foundational data and detailed experimental protocols for its characterization. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl moiety onto the quinazoline core results in a molecule with tailored stability and functionality. The Boc group ensures stability during multi-step syntheses, while the carboxymethyl group can be leveraged to enhance aqueous solubility or modulate interactions with biological targets.[3][4] This document is intended for researchers, drug development scientists, and process chemists who require a comprehensive understanding of this compound's behavior in experimental and physiological systems.

Molecular Structure and Core Properties

The unique architecture of Boc-Acq-OH underpins its utility. The molecule integrates a rigid bicyclic quinazoline-2,4-dione core, a flexible N-1 substituted carboxymethyl side chain, and a Boc-protected aminoethyl group at the N-3 position. This combination makes it an ideal intermediate for the synthesis of enzyme inhibitors, peptide-based therapeutics, and other complex pharmaceutical agents.[3][5][6]

Caption: Chemical Structure of this compound.

Table 1: Core Compound Specifications

| Parameter | Value | Source(s) |

| CAS Number | 215190-30-0 | [3][4][6] |

| Molecular Formula | C₁₇H₂₁N₃O₆ | [3] |

| Molecular Weight | 363.36 g/mol | [3] |

| Appearance | Amorphous white powder | [3] |

| Melting Point | 177-182 °C | [3] |

| Purity (HPLC) | ≥ 99% | [3] |

| Storage Conditions | Store at 0-8 °C, desiccated | [3][7] |

Critical Physicochemical Parameters for Drug Development

A molecule's efficacy and developability are intrinsically linked to its physicochemical properties. For Boc-Acq-OH, the interplay between its lipophilic core and ionizable/polar functionalities dictates its behavior.

Aqueous Solubility

Expertise & Causality: Solubility is a gatekeeper property, directly impacting bioavailability, formulation options, and the design of meaningful in vitro assays. The carboxymethyl group (-CH₂COOH) on Boc-Acq-OH is expected to significantly enhance aqueous solubility, especially at pH values above its pKa, where it exists as the carboxylate anion.[3][4] Conversely, the bulky, nonpolar Boc group and the quinazoline ring contribute to its lipophilicity, creating a balance that must be quantified.

Protocol 3.1.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol adheres to the gold standard for determining intrinsic solubility, ensuring the measurement reflects a true equilibrium state.

-

Preparation: Prepare a series of buffers (e.g., pH 5.0 acetate, pH 7.4 phosphate-buffered saline (PBS), pH 9.0 borate) and relevant organic solvents (e.g., DMSO, Ethanol).

-

Sample Addition: Add an excess of Boc-Acq-OH (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of each solvent/buffer in separate glass vials. The excess solid is crucial for ensuring saturation.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24-48 hours. This duration is critical to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Quantification: Carefully aspirate a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the saturated solution and express the solubility in units such as mg/mL or µM.

Caption: Workflow for Shake-Flask Solubility Measurement.

Lipophilicity (LogP & LogD)

Expertise & Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a primary determinant of its ability to cross biological membranes. For an ionizable molecule like Boc-Acq-OH, it is critical to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, which accounts for all species). The carboxylic acid group means its LogD will be highly pH-dependent.

Protocol 3.2.1: LogD₇.₄ Determination (Shake-Flask Method)

-

System Preparation: Use a biphasic system of n-octanol and pH 7.4 PBS. Pre-saturate the n-octanol with the buffer and vice versa by mixing them vigorously and allowing the phases to separate. This step is self-validating, preventing volume changes during the experiment.

-

Compound Dosing: Prepare a stock solution of Boc-Acq-OH in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol (e.g., 1:1 v/v). The initial concentration should be chosen to be below the compound's aqueous solubility limit.

-

Partitioning: Shake the vial vigorously for 1-3 hours at a constant temperature (25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation between the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of Boc-Acq-OH in each phase using HPLC-UV or LC-MS.

-

Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Table 2: Lipophilicity Data for Boc-Acq-OH

| Parameter | Predicted Value | Experimental Value |

| LogP | ~2.5 - 3.5 | TBD |

| LogD (pH 7.4) | ~1.0 - 2.0 | TBD |

| Note: Predicted values are estimates from cheminformatics software and require experimental validation. |

Acidity Constant (pKa)

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. For Boc-Acq-OH, the primary acidic center is the carboxylic acid proton. Its pKa value is critical as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn governs its solubility, membrane permeability, and potential for ionic interactions with protein targets.

Caption: Ionization Equilibrium of the Carboxymethyl Group.

Protocol 3.3.1: pKa Determination by UV-Metric Titration

This method is ideal for chromophoric compounds like Boc-Acq-OH and requires minimal material.

-

Instrumentation: Use a spectrophotometer equipped with a temperature-controlled cuvette holder and a pH probe.

-

Sample Preparation: Prepare a dilute solution of Boc-Acq-OH in deionized water or a low-ionic-strength medium (e.g., 0.01 M KCl) to ensure accurate pH readings.

-

Wavelength Selection: Scan the UV spectrum of the compound at a very low pH (e.g., pH 2, fully protonated) and a very high pH (e.g., pH 11, fully deprotonated). Identify an analytical wavelength where the absorbance difference between the two forms is maximal.

-

Titration: Start at a low pH. Record the UV absorbance at the selected wavelength and the precise pH. Add small, measured aliquots of a standardized titrant (e.g., 0.1 M NaOH). After each addition, allow the reading to stabilize and record the new pH and absorbance.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using appropriate software or by identifying the pH at the half-equivalence point, which corresponds to the pKa.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stability of Boc-Acq-OH is essential. Standard analytical techniques are employed for this purpose, as is common for quinazoline-2,4-dione derivatives.[1][8]

Protocol 4.1.1: Purity Assessment by Reverse-Phase HPLC

This method provides a robust and reliable measure of compound purity.[3]

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining the moderately lipophilic Boc-Acq-OH.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes. This ensures that impurities with a wide range of polarities are effectively separated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Applications and Strategic Value in Synthesis

Boc-Acq-OH is not an end-product but a strategic intermediate. Its value lies in its pre-installed functionalities that enable complex molecular construction.

-

Peptide Synthesis: The carboxymethyl group can be coupled to the N-terminus of a peptide, while the Boc-protected amine can be deprotected (typically with an acid like TFA) to allow for further elongation or conjugation.[5]

-

Enzyme Inhibitor Development: The quinazoline-2,4-dione core is a known scaffold for various enzyme inhibitors.[3][6] The side chains provide vectors for optimization of potency and selectivity.

-

Targeted Therapy: The compound serves as a key starting material for creating agents used in oncology and neurology research, where specific molecular pathways are targeted.[3][6]

Caption: Role of Boc-Acq-OH as a strategic intermediate in drug discovery.

Conclusion

This compound is a high-value chemical tool whose utility is defined by a carefully balanced set of physicochemical properties. Its moderate lipophilicity, coupled with the pH-dependent solubility conferred by the carboxymethyl group, provides a versatile foundation for the development of advanced therapeutic candidates. A thorough experimental characterization of its solubility, LogD, and pKa, using the protocols detailed herein, is a prerequisite for any successful drug discovery program leveraging this powerful scaffold.

References

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Preprints.org. [Link]

-

New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. (2024). RSC Publishing. [Link]

-

Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. (n.d.). ResearchGate. [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (2022). NIH National Library of Medicine. [Link]

-

Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. (n.d.). ResearchGate. [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. [Link]

-

Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. (2018). PubMed. [Link]

-

Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2024). PubMed Central. [Link]

Sources

- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches [mdpi.com]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 204322-92-9 CAS MSDS (FMOC-3-(2-AMINOETHYL)-1-CARBOXYMETHYL-QUINAZOLINE-2,4-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: A Privileged Scaffold in Drug Discovery

Foreword: Unveiling the Potential of a Versatile Quinazolinedione Building Block

Within the landscape of medicinal chemistry, the quinazoline-2,4-dione core represents a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] This guide focuses on a specific, strategically functionalized derivative, Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS Number: 215190-30-0). This compound is not merely an inert chemical; it is a sophisticated building block designed for seamless integration into advanced drug discovery workflows. The presence of a Boc-protected amine on the N-3 side chain and a carboxymethyl group at the N-1 position provides researchers with orthogonal handles for chemical modification, enhancing its utility as a precursor for developing targeted therapeutics, particularly in the realms of oncology and neurology.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deeper understanding of the compound's chemical rationale, a plausible synthetic route, its potential biological applications supported by data from close structural analogs, and detailed, field-proven experimental protocols for its evaluation.

Compound Profile: Chemical and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. This compound is a multifaceted molecule whose structure is deliberately designed for versatility in synthetic chemistry and biological screening.

| Property | Value | Source |

| CAS Number | 215190-30-0 | [Commercially available] |

| Molecular Formula | C₁₇H₂₁N₃O₆ | [Benchchem] |

| Molecular Weight | 363.37 g/mol | [Benchchem] |

| IUPAC Name | 2-[3-[2-[(tert-butoxycarbonyl)amino]ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetic acid | [PubChem] |

| Appearance | White to off-white powder/solid | [Commercial suppliers] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from structure |

| Storage | Store at 2-8°C to ensure long-term stability | [Commercial suppliers] |

The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the primary amine is a key feature. It allows for the selective deprotection under acidic conditions, revealing a nucleophilic amine ready for further derivatization, such as amide bond formation. This is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. The carboxymethyl group at the N-1 position not only enhances aqueous solubility but also provides another site for chemical modification, for example, through esterification or amidation.

Synthesis and Chemical Logic

Representative Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available anthranilic acid.

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Synthetic Protocol (Representative)

Step 1: Synthesis of Quinazoline-2,4-dione from Anthranilic Acid

-

Combine anthranilic acid and urea in a 1:2 molar ratio in a round-bottom flask.

-

Heat the mixture to 150-160°C for 4-6 hours.[6] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinazoline-2,4-dione.

-

Collect the precipitate by filtration, wash with water, and dry to yield the product.

Step 2: N-3 Alkylation with 2-Bromoethylamine

-

Suspend quinazoline-2,4-dione in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), in a slight molar excess.

-

Add 2-bromoethylamine hydrobromide portion-wise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain 3-(2-aminoethyl)quinazoline-2,4-dione.

Step 3: Boc Protection of the Primary Amine

-

Dissolve the product from Step 2 in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, for instance, triethylamine (Et₃N), to scavenge the acid byproduct.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup, and extract the product with an organic solvent.

-

Purify by column chromatography to yield Boc-3-(2-aminoethyl)quinazoline-2,4-dione.

Step 4: N-1 Alkylation and Hydrolysis

-

Dissolve the Boc-protected intermediate in anhydrous DMF.

-

Add a strong base, such as sodium hydride (NaH), carefully at 0°C.

-

After the evolution of hydrogen gas ceases, add ethyl bromoacetate dropwise.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction carefully with water and extract the ester intermediate.

-

Hydrolyze the ester to the carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

Acidify the reaction mixture to precipitate the final product, this compound.

-

Collect the product by filtration, wash with water, and dry.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively published, the quinazoline-2,4-dione scaffold is a well-established pharmacophore with a broad range of activities. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for drug development.[1] Its potential applications can be inferred from the activities of its structural analogs.

Anticancer Potential: Targeting Tyrosine Kinases

A significant body of research has focused on quinazoline derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and target the Epidermal Growth Factor Receptor (EGFR). More relevant to the dione scaffold, derivatives have shown potent inhibitory activity against other key kinases involved in tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[8][9]

Caption: Potential kinase targets of quinazolinedione derivatives.

Illustrative Quantitative Data for Quinazoline-2,4-dione Analogs:

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 3-Phenylquinazolin-2,4-dione derivative | VEGFR-2 | 83 | [8] |

| 3-Phenylquinazolin-2,4-dione derivative | c-Met | 48 | [8] |

| N-phenyl cyclopropane-1,1-dicarboxamide derivative | VEGFR-2 | 14 | [10] |

| Quinazolin-4(3H)-one bearing urea functionality | VEGFR-2 | 117 | [9] |

| Pyridine headgroup derivative | c-Met | 20 | [11] |

Note: The data presented is for structurally related compounds and serves to illustrate the potential potency of this chemical class. The actual activity of derivatives of the title compound must be determined experimentally.

Neuroprotective Potential

The quinazoline scaffold has also been explored for its neuroprotective properties.[12] Derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and other insults implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of signaling pathways that control cell survival and apoptosis.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for assessing the potential biological activities of derivatives synthesized from the title compound.

In Vitro Kinase Inhibition Assay (VEGFR-2 or c-Met)

This protocol describes a luminescent-based assay to determine the IC₅₀ of a test compound against a target kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent stops the kinase reaction and depletes the remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration.

Materials:

-

Recombinant human VEGFR-2 or c-Met kinase

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound stock solution (e.g., 10 mM in 100% DMSO)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or vehicle (for controls) to the wells of a 384-well plate.

-

Add 2.5 µL of a master mix containing the kinase and substrate in kinase assay buffer.

-

Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to generate the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay) for Anticancer Screening

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value as described for the kinase assay.

Neuroprotective Assay Against Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.[12][13]

Principle: The MTT assay is used to quantify cell viability after an oxidative insult. An increase in viability in the presence of the test compound indicates a neuroprotective effect.

Materials:

-

Human neuroblastoma SH-SY5Y cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Hydrogen peroxide (H₂O₂)

-

MTT solution and solubilization solution as described above

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to attach overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Oxidative Insult: Induce oxidative stress by adding H₂O₂ to the wells at a final concentration that causes significant (e.g., 40-50%) cell death (this concentration, e.g., 250 µM, should be predetermined).[13] Do not add H₂O₂ to the control wells.

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Viability Assessment: Perform the MTT assay as described in section 4.2.

-

Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the test compound. A statistically significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

This compound is a strategically designed chemical tool poised for significant contributions to drug discovery. Its bifunctional nature, with orthogonally protected reactive sites, provides a versatile platform for the synthesis of compound libraries targeting a range of biological processes. While the direct biological activity of this specific molecule is yet to be fully characterized, the extensive body of literature on the quinazoline-2,4-dione scaffold strongly suggests its potential as a precursor for potent kinase inhibitors for oncology and as a source of novel neuroprotective agents. The experimental protocols provided in this guide offer a robust framework for researchers to unlock the therapeutic potential of derivatives synthesized from this promising building block. Future research should focus on the synthesis and screening of libraries derived from this compound to identify novel leads with enhanced potency and selectivity against clinically relevant targets.

References

- El-Gamal, M. I., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports.

- Benchchem. (n.d.). This compound | 215190-30-0.

- Fares, M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

- J&K Scientific. (n.d.). This compound | 215190-30.

- Singh, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery.

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.

- Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Chemistry Central Journal.

- El-Gamal, M. I., et al. (2023). Design of new quinazoline dual VEGFR-2/c-Met inhibitors.

- Wang, X., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules.

- Al-Obaid, A. M., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules.

- Semantic Scholar. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells.

- Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.

- ResearchGate. (n.d.). Design of new quinazoline dual VEGFR-2/c-Met inhibitors.

- George, C., et al. (2021).

- Chulov, D. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules.

-

Abdel-Aziz, M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([8][14][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports.

- Asnani, A. J., & Pande, P. P. (2015).

- Frontiers. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress.

- Lee, S., et al. (2018). Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. Preventive Nutrition and Food Science.

- Al-Ghorbani, M., et al. (2015). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology.

- Al-Mulla, A. (2017). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.

- Kim, S., et al. (2024).

- ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,...

- Nathubhai, A., et al. (2011). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Physicochemical properties of synthesized compounds | Download Table.

- ResearchGate. (n.d.).

- Anton V K, et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.

- Shestakov, A. S., et al. (2009). 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives. Russian Journal of Organic Chemistry.

- Asnani, A. J., & Pande, P. P. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. generis-publishing.com [generis-publishing.com]

- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]

- 11. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

A Technical Guide to Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: Sourcing and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline-2,4-dione core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to provide a versatile framework for the development of a wide array of biologically active compounds.[1] This heterocyclic system is a prominent feature in numerous approved pharmaceuticals and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] Its rigid structure and potential for diverse substitutions at the N-1 and N-3 positions allow for the fine-tuning of steric and electronic properties, enabling targeted interactions with various biological macromolecules.

This guide focuses on a key derivative of this scaffold, Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (also known as Boc-Acq-OH), a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The presence of a Boc-protected aminoethyl group at the 3-position and a carboxymethyl group at the 1-position makes it an ideal building block for further elaboration, particularly in the development of targeted therapies.

Part 1: Commercial Sourcing and Availability of this compound

The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound is available from a number of commercial suppliers, catering to the needs of research and development laboratories. Below is a comparative summary of offerings from key vendors.

| Supplier | Product Name/Synonym | CAS Number | Purity | Available Quantities |

| Chem-Impex | This compound / Boc-Acq-OH | 215190-30-0 | ≥ 99% (HPLC) | 100MG, 250MG, 1G, 5G |

| J&K Scientific | This compound | 215190-30-0 | Not specified | Inquire for details |

| BenchChem | This compound | 215190-30-0 | Not specified | Inquire for details |

Note: Pricing information is subject to change and should be confirmed directly with the suppliers. Purity levels and available quantities may also vary.

Part 2: Application in the Synthesis of PARP Inhibitors - A Representative Workflow

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][3][4] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations. The quinazoline-2,4-dione scaffold serves as an effective mimic of the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes.[4]

The following sections outline a representative, multi-step workflow for the utilization of this compound in the synthesis of a potential PARP inhibitor. This workflow is a composite based on established chemical principles and published research in the field of quinazoline-based PARP inhibitors.

Workflow Overview

The overall synthetic strategy involves two key stages:

-

Amide Coupling: The carboxylic acid moiety of this compound is coupled with a desired amine-containing fragment. This fragment is chosen to introduce specific functionalities that can interact with the target protein.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the aminoethyl side chain to yield the final, unprotected amine, which is often a key pharmacophoric feature for biological activity.

Caption: Synthetic workflow for a PARP inhibitor.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of the carboxylic acid of this compound with a generic amine.

Materials:

-

This compound

-

Amine-containing fragment (e.g., 4-fluoroaniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine-containing fragment (1.1 eq).

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Detailed Experimental Protocol: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the synthesized intermediate.

Materials:

-

Boc-protected intermediate from the previous step

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add TFA to the solution (typically a 20-50% v/v solution of TFA in DCM) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue, the trifluoroacetate salt of the final product, can be further purified by recrystallization or preparative HPLC if necessary.

Sources

- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, the quinazoline-2,4-dione scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] The functionalized derivative, Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS: 215190-30-0), represents a key building block for the synthesis of more complex molecules, including targeted therapeutics and biochemical probes.[3][4] Given its role as a critical intermediate, the unambiguous confirmation of its molecular structure is not merely an academic exercise but a prerequisite for ensuring the integrity, reproducibility, and safety of subsequent research and development efforts.

This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this molecule. Moving beyond a simple recitation of methods, this document details the strategic rationale behind employing an integrated, multi-technique analytical approach, combining High-Resolution Mass Spectrometry (HRMS) with advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We provide detailed, step-by-step protocols, predicted data, and the interpretive logic required to assemble the spectral evidence into a definitive structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and self-validating system for molecular characterization.

Deconstructing the Molecular Architecture

Before delving into the analytical strategy, it is essential to understand the constituent parts of the target molecule, as each functional motif presents a unique set of spectral signatures.

-

IUPAC Name: 2-(3-(2-((tert-butoxycarbonyl)amino)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

-

Molecular Formula: C₁₇H₂₁N₃O₆

-

Molecular Weight: 363.37 g/mol [3]

The structure can be dissected into four primary components:

-

The Quinazoline-2,4-dione Core: A rigid, bicyclic aromatic heterocycle. Its substitution pattern (at the N1 and N3 positions) is a key question to be answered.

-

The N1-Carboxymethyl Group (-CH₂COOH): An acidic side chain attached to one of the heterocyclic nitrogens.

-

The N3-(2-Aminoethyl) Group (-CH₂CH₂NH-): A flexible linker attached to the other heterocyclic nitrogen.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: A bulky, acid-labile group installed on the terminal amine, crucial for synthetic strategies.[5]

The central challenge of the elucidation is not just to identify these pieces but to prove their precise connectivity—specifically, to confirm that the carboxymethyl group is on N1 and the Boc-aminoethyl group is on N3.

The Analytical Strategy: An Integrated Workflow

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Causality: The first step is to confirm the elemental composition. HRMS, particularly with a Time-of-Flight (TOF) analyzer, provides mass accuracy within a few parts per million (ppm). This allows for the confident determination of the molecular formula, which is a foundational piece of evidence that all subsequent data must align with.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass analyzer.

-

Acquisition Mode: Acquire data in positive ion mode to observe protonated species [M+H]⁺. A scan in negative ion mode can also be performed to observe the deprotonated species [M-H]⁻.

-

Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

Data Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the proposed formula, C₁₇H₂₁N₃O₆.

Expected Data & Interpretation

The primary goal is to match the observed mass with the calculated mass. Secondary fragments can provide initial clues about the structure's stability and composition.

| Ion Species | Calculated m/z | Observed m/z (example) | Mass Error (ppm) | Inferred Fragment |

| [M+H]⁺ | 364.1503 | 364.1501 | -0.5 | Molecular Ion |

| [M+Na]⁺ | 386.1322 | 386.1320 | -0.5 | Sodium Adduct |

| [M-C₄H₈]⁺ | 308.1241 | 308.1239 | -0.6 | Loss of isobutylene from Boc |

| [M-Boc+H]⁺ | 264.0979 | 264.0977 | -0.8 | Loss of entire Boc group |

A result showing a mass error of <5 ppm provides high confidence in the elemental formula C₁₇H₂₁N₃O₆. The observation of a facile loss of 100 Da (the Boc group) under ionization conditions is a strong indicator of its presence.[6]

NMR Spectroscopy: Mapping the Complete Connectivity

While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, critically, to establish the long-range correlations that piece the fragments together.

Protocol: General NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons (NH, COOH).

-

Spectrometer: A spectrometer operating at a ¹H frequency of 400 MHz or higher is recommended for adequate signal dispersion.

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C NMR

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Analysis: The Proton Census

Expertise: The ¹H NMR spectrum provides the first detailed look at the electronic environment of the protons. We can predict the approximate chemical shifts (δ) based on extensive literature data for each of the four molecular motifs.[7][8][9][10]

| Proton Label | Predicted δ (ppm, DMSO-d₆) | Multiplicity | Integration | Rationale / Key Feature |

| H-5 | ~8.0-8.1 | dd | 1H | Aromatic proton ortho to C=O, most deshielded. |

| H-7 | ~7.7-7.8 | ddd | 1H | Aromatic proton. |

| H-6 | ~7.3-7.4 | ddd | 1H | Aromatic proton. |

| H-8 | ~7.2-7.3 | d | 1H | Aromatic proton ortho to N1. |

| N1-CH₂ | ~4.7-4.9 | s | 2H | Methylene adjacent to N1 and COOH. |

| N3-CH₂ | ~4.1-4.2 | t | 2H | Methylene adjacent to N3. |

| NH-CH₂ | ~3.4-3.5 | q | 2H | Methylene adjacent to Boc-protected NH. |

| Boc-NH | ~6.8-7.0 | t | 1H | Carbamate proton, often broad. |

| COOH | >12.0 | br s | 1H | Carboxylic acid proton, highly deshielded and broad. |

| Boc C(CH₃ )₃ | ~1.40 | s | 9H | Diagnostic singlet for the Boc group.[7] |

¹³C NMR Analysis: The Carbon Skeleton

Expertise: The ¹³C spectrum confirms the carbon count (17 expected) and identifies the nature of each carbon (e.g., C=O, aromatic C-H, aliphatic CH₂, quaternary C).

| Carbon Label | Predicted δ (ppm, DMSO-d₆) | Rationale / Key Feature |

| C4 (C=O) | ~162-163 | Quinazoline carbonyl.[9] |

| C OOH | ~170-171 | Carboxylic acid carbonyl. |

| Boc (C =O) | ~155-156 | Carbamate carbonyl.[11] |

| C2 (C=O) | ~150-151 | Quinazoline carbonyl.[9] |

| C8a | ~140-141 | Aromatic quaternary carbon. |

| C4a | ~115-116 | Aromatic quaternary carbon. |

| C5, C6, C7, C8 | ~114-136 | Four aromatic C-H carbons. |

| Boc C (CH₃)₃ | ~78-79 | Quaternary carbon of the Boc group. |

| N1-C H₂ | ~45-47 | Methylene carbon at N1. |

| N3-C H₂ | ~40-42 | Methylene carbon at N3. |

| NH-C H₂ | ~38-40 | Methylene carbon adjacent to NH. |

| Boc C(C H₃)₃ | ~28.0 | Methyl carbons of the Boc group. |

2D NMR: Assembling the Final Structure

Trustworthiness: While 1D NMR provides a list of parts, 2D NMR provides the instruction manual for how they connect. COSY confirms adjacent protons (e.g., within the ethyl chain and the aromatic ring), and HSQC maps each proton to its directly attached carbon. The HMBC experiment is the ultimate arbiter of the overall structure, revealing 2- and 3-bond correlations between protons and carbons. It is these correlations that definitively prove the N1/N3 substitution pattern.

Key Verifying HMBC Correlations:

-

N1-Carboxymethyl Connectivity: A correlation from the singlet protons of the N1-CH₂ (~4.8 ppm) to the quinazoline carbonyl carbon C2 (~150 ppm) and the aromatic quaternary carbon C8a (~140 ppm). This irrefutably places the carboxymethyl group at the N1 position.

-

N3-Ethyl Connectivity: A correlation from the triplet protons of the N3-CH₂ (~4.1 ppm) to the quinazoline carbonyl carbons C2 (~150 ppm) and C4 (~162 ppm). This confirms the ethyl linker is at the N3 position.

-

Boc Group Connectivity: A correlation from the carbamate NH proton (~6.9 ppm) to its adjacent CH₂ carbon (~39 ppm) and to the Boc C=O carbon (~156 ppm). Furthermore, a strong correlation from the 9H singlet of the t-butyl group to the Boc C=O carbon confirms the integrity of the protecting group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid: A Versatile Fluorogenic Building Block

In the landscape of modern drug development and molecular biology, the ability to visualize and quantify biological processes is paramount. Fluorescent probes and fluorogenic substrates are indispensable tools in this endeavor, providing sensitive and real-time insights into enzyme activity, ligand binding, and cellular trafficking. Among the various classes of fluorophores, coumarins are distinguished by their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment.

This technical guide provides a comprehensive overview of (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid , a key bifunctional building block. This molecule ingeniously combines the fluorescent core of 7-aminocoumarin with two essential functional groups: a carboxylic acid for covalent conjugation and a tert-butoxycarbonyl (Boc) protecting group. This strategic design allows for its controlled incorporation into peptides and other molecules, paving the way for the creation of sophisticated tools for high-throughput screening and cellular imaging. We will delve into its chemical properties, synthesis, and core applications, providing both the theoretical underpinnings and practical methodologies for its use.

Nomenclature, Structure, and Core Properties

The precise identification and characterization of a chemical reagent are the foundation of reproducible science. This section outlines the fundamental identifiers and physicochemical properties of the title compound.

Synonyms and Identifiers

-

Systematic IUPAC Name: (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid

-

Common Synonyms: Boc-7-amino-4-carboxymethylcoumarin, Boc-ACC-OH, 7-(Boc-amino)coumarin-4-acetic acid

-

Base Compound CAS Number: 85157-21-7 (for the parent amine, 7-Amino-4-carboxymethylcoumarin)[1][2][3]

Chemical Structure

The molecule consists of a benzopyrone (coumarin) bicyclic system. An acetic acid group is attached at the 4-position, providing a reactive handle for conjugation. At the 7-position, an amino group is protected with a Boc group, which temporarily masks its nucleophilicity and reduces its fluorescence.

Caption: 2D structure of (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid.

Physicochemical Properties

The properties of the Boc-protected compound are crucial for its handling, storage, and reaction setup. The table below summarizes key data for the parent amine, 7-Amino-4-carboxymethylcoumarin, which informs the behavior of its Boc-protected derivative.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ (Parent Amine) | [1][2] |

| C₁₆H₁₇NO₆ (Boc-Protected) | ||

| Molecular Weight | 219.19 g/mol (Parent Amine) | [1][3] |

| 319.31 g/mol (Boc-Protected) | ||

| Appearance | Off-White to Yellow Solid | [3] |

| Melting Point | 181-183 °C (Parent Amine) | [2][3] |

| Solubility | Soluble in DMSO, Methanol (Slightly, Heated) | [3] |

| Spectral Properties (of deprotected fluorophore) | ||

| Excitation Maximum (λex) | ~350 nm | [] |

| Emission Maximum (λem) | ~450 nm | [] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this building block is essential for its successful application. The strategic placement of the carboxylic acid and the Boc-protected amine dictates its utility.

Synthetic Pathway

The synthesis of 7-aminocoumarin derivatives is often achieved via the Pechmann condensation.[5] For the title compound, a common route involves the protection of the commercially available 7-Amino-4-carboxymethylcoumarin with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is typically high-yielding and selectively targets the primary amine at the 7-position.

Reactivity and Mechanism of Action

The utility of Boc-ACC-OH stems from its two key functional groups, which can be addressed orthogonally.

-